molecular formula C19H20N2O4 B14979280 N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide

Cat. No.: B14979280
M. Wt: 340.4 g/mol
InChI Key: LAAVLWWFVKKCAC-UHFFFAOYSA-N
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Description

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide is a high-purity chemical compound offered for research and development purposes. This benzoxazinone derivative is of significant interest in medicinal and agrochemical research due to its structural similarity to known bioactive molecules. The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, frequently employed as a conformationally constrained template in the design of peptidomimetics, such as fibrinogen receptor antagonists . In agrochemistry, related compounds bearing the benzoxazinone core, like the herbicide Flumioxazin, are well-established inhibitors of protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll biosynthesis . Researchers can leverage this compound as a key intermediate or building block for developing novel receptor antagonists or for creating new PPO-inhibiting herbicides, aiding in the study of weed resistance and the discovery of new modes of action. The compound is provided with guaranteed quality and consistency for use in biochemical screening, organic synthesis, and structure-activity relationship (SAR) studies. This product is intended for laboratory research use only by trained professionals. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-4-propoxybenzamide

InChI

InChI=1S/C19H20N2O4/c1-3-10-24-15-7-4-13(5-8-15)19(23)20-14-6-9-17-16(11-14)21-18(22)12(2)25-17/h4-9,11-12H,3,10H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

LAAVLWWFVKKCAC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(C(=O)N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of 2-aminophenol with an aldehyde or ketone under acidic conditions.

    Introduction of the Propoxy Group: The propoxy group is introduced through an etherification reaction, where the hydroxyl group of the benzoxazine ring reacts with propyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzoxazine intermediate with 4-aminobenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the benzoxazine ring system. The 3-oxo group (-C=O) within the dihydrobenzoxazine structure is susceptible to further oxidation under controlled conditions. Key aspects include:

  • Mechanism : Oxidation likely involves the conversion of the oxo group to a more oxidized state, potentially forming carbonyl derivatives or disrupting the ring structure.

  • Conditions : Typically requires mild oxidizing agents (e.g., peracids) or transition metal catalysts in polar aprotic solvents .

  • Product : Oxidized derivatives with altered electronic properties, which may influence biological activity.

Feature Impact on Reactivity
3-oxo groupPrimary site for oxidation
Amide bondStabilizes adjacent functional groups

Hydrolysis Reactions

The amide bond (-CONH-) in the molecule is hydrolyzed under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

  • Mechanism : Acidic hydrolysis generates a carboxylic acid and an amine hydrochloride, while basic conditions produce a carboxylate and amine .

  • Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH) in aqueous solvents.

  • Product : Cleavage of the amide bond disrupts the benzamide moiety, altering the molecule’s physicochemical properties.

Cyclization Reactions

The compound can undergo intramolecular cyclization, forming novel heterocyclic structures:

  • Mechanism : The amide nitrogen may react with electrophilic sites (e.g., carbonyl carbons) to form lactams or fused rings .

  • Conditions : Elevated temperatures or catalytic agents (e.g., Lewis acids) in non-polar solvents.

  • Product : Cyclized derivatives with enhanced stability or modified biological profiles.

Comparative Analysis of Reaction Pathways

Reaction Type Key Functional Group Conditions Product Type
Oxidation3-oxo groupMild oxidizing agentsOxidized derivatives
HydrolysisAmide bondAcidic/basic conditionsCarboxylic acid + amine
CyclizationAmide nitrogenElevated temperature/catalystLactams or fused rings

Structural Features Influencing Reactivity

The molecule’s reactivity is modulated by its heterocyclic framework and substituents:

  • Benzoxazine Ring : The fused oxygen and nitrogen atoms create electron-rich sites, favoring oxidation and nucleophilic reactions .

  • Amide Group : The -CONH- moiety acts as a hydrogen bond donor, influencing solubility and reaction kinetics .

  • Propoxy Substituent : The alkoxy group (-OCH₂CH₂CH₃) may stabilize adjacent functional groups through electron donation.

Research Implications

Studies on analogous benzoxazine-amide hybrids highlight their potential in medicinal chemistry, particularly for targeting enzymes or receptors in disease pathways . The compound’s reactivity profile suggests utility in developing:

  • Biologically Active Derivatives : Oxidized or hydrolyzed metabolites with enhanced pharmacokinetic properties.

  • Heterocyclic Libraries : Cyclized products for high-throughput screening in drug discovery .

Scientific Research Applications

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in inflammatory and pain pathways.

    Pathways Involved: It modulates the activity of key signaling pathways, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and COX (cyclooxygenase) pathways, leading to its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional features of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide can be contextualized by comparing it to analogous benzoxazine derivatives. Key comparisons include pharmacological activity, structural modifications, and mechanistic profiles.

Table 1: Structural and Functional Comparison of Benzoxazine Derivatives

Compound Name Key Substituents Application/Mechanism Selectivity/Notes
This compound 2-methyl, 6-(4-propoxybenzamide) Presumed therapeutic (based on structural analogs) Structural similarity to ROR-γ modulators and serotonin antagonists
Flumioxazin () 7-fluoro, 4-(2-propynyl) Herbicide (PPO inhibitor) Used in pre-emergent weed control; inhibits protoporphyrinogen oxidase
Arazasetron () 6-chloro, 4-methyl, 8-(azabicyclo[2.2.2]octan-3-yl carboxamide) Serotonin receptor antagonist (antiemetic) Targets 5-HT3 receptors; clinical use for nausea/vomiting
ROR-γ Modulator () 7-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide, substituted phenyl groups Autoimmune disease therapy (ROR-γ modulation) Patent-pending for asthma, arthritis; modulates interleukin-17 pathways
Compound A (α2C-AR agonist, ) 4-(imidazol-4-ylmethyl), 6-ethylurea Peripheral vasoconstriction (α2C-AR agonist) High α2C-AR selectivity; poor brain penetration limits CNS applications

Structural Analysis

  • Core Modifications : The target compound shares the 1,4-benzoxazin-3-one core with Flumioxazin and Arazasetron but differs in substituents. The 4-propoxybenzamide group at position 6 distinguishes it from Flumioxazin’s fluoro and propynyl groups (positions 6 and 4) and Arazasetron’s azabicyclo carboxamide (position 8) .
  • Functional Groups : The 2-methyl group may enhance metabolic stability compared to unsubstituted analogs. The propoxy chain in the benzamide moiety could influence lipophilicity and bioavailability, contrasting with the polar carboxamide in Arazasetron .

Mechanistic and Therapeutic Insights

  • Herbicidal vs.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : The 2-methyl group may slow oxidative metabolism relative to unsubstituted benzoxazines, as seen in other methylated analogs .

Research Findings and Implications

  • Therapeutic Potential: Structural parallels to ROR-γ modulators () suggest the compound could be optimized for autoimmune or inflammatory conditions. Its benzamide group may allow for reversible target binding, unlike covalent herbicides like Flumioxazin .
  • Synthetic Accessibility : While outlines cesium carbonate/DMF-mediated coupling for benzoxazine synthesis, the target compound’s propoxybenzamide group may require alternative coupling strategies .
  • Agrochemical Divergence : Despite structural overlap with Flumioxazin, the absence of electrophilic substituents (e.g., fluoro, propynyl) likely precludes herbicidal PPO inhibition, emphasizing the role of substituents in determining application .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsReference
Cyclization + Coupling65–78K₂CO₃, DMF, 100°C
TCICA-Activated Coupling82–89Acetonitrile, RT, 24 hrs

Q. Table 2: Spectroscopic Data

TechniqueKey SignalsApplication
¹H NMR (DMSO-d₆)δ 1.05 (t, -OCH₂CH₂CH₃), δ 3.8 (q, -OCH₂)Substituent confirmation
IR1680 cm⁻¹ (C=O stretch)Carbonyl validation

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